molecular formula C22H22FNO5S B2746502 Ethyl 6-(2-fluorophenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate CAS No. 867042-24-8

Ethyl 6-(2-fluorophenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No. B2746502
CAS RN: 867042-24-8
M. Wt: 431.48
InChI Key: VCPRVIHAABSKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(2-fluorophenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a useful research compound. Its molecular formula is C22H22FNO5S and its molecular weight is 431.48. The purity is usually 95%.
The exact mass of the compound Ethyl 6-(2-fluorophenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 6-(2-fluorophenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(2-fluorophenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of related cyclohexene derivatives, including Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, has been documented, showcasing methods for creating complex molecules with potential applications in medicinal chemistry and materials science. These processes often involve reactions under specific conditions to achieve the desired product, which are then characterized using various analytical techniques such as FT-IR, UV-Visible spectroscopy, and X-ray diffraction to determine their structural and physical properties (Sapnakumari et al., 2014).

Chemical Modification and Applications

Research into modifying methanesulfonate esters, which are structurally related to the compound , highlights the utility of these chemical entities in synthetic chemistry. For instance, studies on the selective fluorination of various alcohols via nucleophilic substitution demonstrate the versatility of sulfonate esters as intermediates in the production of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals (Makino & Yoshioka, 1987).

Biological Activity and Potential Applications

The investigation into N-phenyl-cyclohexenyl sulfonamide derivatives, including structures similar to the target compound, provides insights into the design of anti-inflammatory agents. Such research combines synthetic chemistry with biological assays to identify new therapeutic agents (Lloret et al., 2009). Additionally, the development of new synthesis methods for optically active cyclohexene derivatives points to the significance of these compounds in creating novel antisepsis agents, further underlining their potential in medical research (Yamada et al., 2006).

properties

IUPAC Name

ethyl 6-(2-fluorophenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO5S/c1-3-29-22(26)21-18(17-9-4-5-10-19(17)23)12-15(13-20(21)25)14-7-6-8-16(11-14)24-30(2,27)28/h4-11,13,18,21,24H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPRVIHAABSKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2-fluorophenyl)-4-(3-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate

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